molecular formula C15H20N2O3 B5244487 (2,3-dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol

(2,3-dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B5244487
M. Wt: 276.33 g/mol
InChI Key: PXYRYDJHIACVDI-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol is a complex organic compound that features both a phenyl and an imidazole ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

(2,3-Dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The phenyl and imidazole rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol
  • (2,3-Dimethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groupsAdditionally, the specific arrangement of these groups can influence the compound’s binding affinity and selectivity towards different molecular targets .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(2-ethyl-3-methylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-13-16-9-11(17(13)2)14(18)10-7-6-8-12(19-3)15(10)20-4/h6-9,14,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYRYDJHIACVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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